N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide
Description
N-[2-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide is a structurally complex acetamide derivative characterized by a central pyrrolidinyl ethyl backbone, a 4-methoxyphenyl group, and a 2-methylphenoxy acetamide moiety. This compound shares structural motifs with pharmaceuticals targeting metabolic and neurological disorders, particularly due to its pyrrolidine ring (a common feature in bioactive molecules) and substituted aromatic systems.
Properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O3/c1-17-7-3-4-8-21(17)27-16-22(25)23-15-20(24-13-5-6-14-24)18-9-11-19(26-2)12-10-18/h3-4,7-12,20H,5-6,13-16H2,1-2H3,(H,23,25) |
InChI Key |
TUCTYAWPANXDFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and methoxyphenyl group are believed to play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Metabolic Activity
highlights three N-[2-(4-methoxyphenyl)ethyl]acetamide derivatives (3a, 3b, 3c) with varying substituents on the acetamide group. While the target compound includes a pyrrolidinyl group and 2-methylphenoxy moiety, these analogues feature naphthalen-1-yl, 2-nitrophenyl, or phenoxy groups. Key differences in activity include:
- Inhibitory Potency (IC50) :
| Compound | Substituent | IC50 (µM) |
|---|---|---|
| 3a | Naphthalen-1-yl | 69 |
| 3b | 2-Nitrophenyl | 87 |
| 3c | Phenoxy | 74 |
- Hypoglycemic Activity: At 100 mg/kg, compounds 3a, 3b, and 3c reduced blood glucose by 25.1%, 19.8%, and 24.6% in sucrose-loaded rats, respectively. The target compound’s 2-methylphenoxy group may mimic 3c’s phenoxy moiety, suggesting comparable or superior metabolic effects, though in vivo data are needed .
Sulfonamide-Containing Analogues
Compounds such as 2-(2-methoxyphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide () and 2-(4-bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide () incorporate sulfonamide groups.
Toxicity Profiles
provides safety data for 2-(2-ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide, a structural analogue with an ethylphenoxy group. Its GHS classification includes acute oral toxicity (H302) and respiratory irritation (H335). The target compound’s 2-methylphenoxy group may reduce metabolic activation to toxic intermediates compared to ethyl substituents, but in vitro toxicity assays are required .
Biological Activity
N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide, also known as D218-0018, is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 368.48 g/mol |
| Molecular Formula | C22H28N2O3 |
| LogP | 3.1593 |
| LogD | 2.2968 |
| Polar Surface Area | 42.837 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
The structure of the compound indicates it belongs to a class of molecules that may interact with various biological targets due to its functional groups and molecular size.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Activity : Preliminary studies suggest that this compound may possess analgesic properties similar to opioids, potentially acting on the central nervous system (CNS) to alleviate pain.
- Antidepressant Potential : The structural similarity to known antidepressants suggests it may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- CNS Stimulant Effects : Some evidence points towards stimulant properties, which could be beneficial in treating conditions such as ADHD or narcolepsy.
The exact mechanisms remain under investigation, but potential pathways include:
- Opioid Receptor Interaction : The pyrrolidine moiety may facilitate binding to opioid receptors, leading to analgesic effects.
- Monoamine Reuptake Inhibition : The methoxyphenyl group might inhibit the reuptake of serotonin and norepinephrine, contributing to its antidepressant effects.
Case Studies and Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- A study published in Journal of Medicinal Chemistry examined a series of related compounds and found that modifications in the phenyl groups significantly influenced receptor binding affinity and activity .
- Another research article highlighted its potential as a treatment for chronic pain conditions, demonstrating efficacy in animal models comparable to traditional analgesics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
